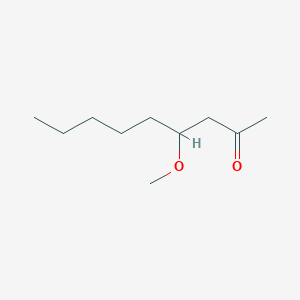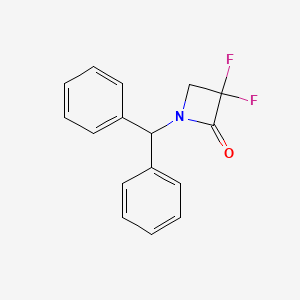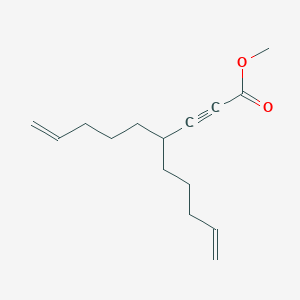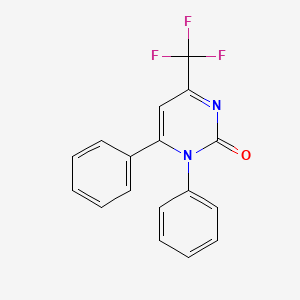
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitroso group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in synthetic organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then subjected to reduction and subsequent nitrosation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology
The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest. Researchers are exploring its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for inflammatory diseases and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.
作用機序
The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.
(E)-3-(3,4-dimethoxyphenyl)acrylate: Used in cosmetics and pharmaceuticals for its sun protection factor.
Uniqueness
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its nitroso group, in particular, allows for specific interactions with biological targets that are not commonly observed with similar compounds.
特性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one |
InChI |
InChI=1S/C12H13NO5/c1-7(14)11(13-16)12(15)8-4-5-9(17-2)10(6-8)18-3/h4-6,15H,1-3H3/b12-11+ |
InChIキー |
DMEORQYAOFVUQE-VAWYXSNFSA-N |
異性体SMILES |
CC(=O)/C(=C(/C1=CC(=C(C=C1)OC)OC)\O)/N=O |
正規SMILES |
CC(=O)C(=C(C1=CC(=C(C=C1)OC)OC)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12605456.png)


![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)




![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)


![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
